4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

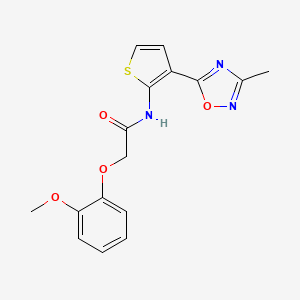

Description

The compound “4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine” is a derivative of 4-methyl-1,2,4-triazole, which is a type of triazole. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in medicinal chemistry .

Scientific Research Applications

- Antifungal Agents : Triazoles, including this compound, have been investigated for their antifungal properties. They inhibit fungal enzymes involved in ergosterol biosynthesis, making them potential candidates for antifungal drug development .

- Anticancer Research : Researchers explore triazole derivatives for their potential as anticancer agents. The morpholine moiety in this compound could contribute to its bioactivity .

- Photocatalytic Degradation : The compound’s unique structure makes it suitable for photocatalytic applications. It has been studied for its ability to degrade organic dyes like Methylene Blue (MB) and Methyl Violet (MV) under light irradiation .

- Nonlinear Optical Properties : Triazoles, including this compound, have gained attention for their applications in material sciences. Their nonlinear optical properties make them useful for optical devices and sensors .

- Selective Adsorption : Complexes based on this compound can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. This property has implications for wastewater treatment and environmental remediation .

- Heusler Alloys : The compound’s derivatives have been studied in surface chemistry. For example, NOx molecules act as charge acceptors, enhancing surface charge transfer processes in Heusler alloys .

- Mannich Bases : The compound’s Mannich bases exhibit antimicrobial activities. For instance, one derivative containing an additional morpholine moiety showed good activity against various microorganisms .

Medicinal Chemistry and Drug Discovery

Photocatalysis and Environmental Remediation

Material Sciences

Coordination Polymers and Adsorption

Surface Chemistry and Charge Transfer

Antimicrobial Activities

properties

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-11-7-9-10-8(11)6-12-2-4-13-5-3-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTICRUTDLBBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)